
2,5-Dimethylphenyl 3-(furan-2-yl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethylphenyl 3-(furan-2-yl)acrylate is an organic compound that belongs to the class of furan derivatives These compounds are characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylphenyl 3-(furan-2-yl)acrylate typically involves the esterification of 2,5-dimethylphenol with 3-(furan-2-yl)acrylic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out in an inert solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for the recovery and reuse of the catalyst, thus making the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethylphenyl 3-(furan-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The double bond in the acrylate moiety can be reduced to form saturated esters.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Saturated esters.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mecanismo De Acción
The mechanism by which 2,5-Dimethylphenyl 3-(furan-2-yl)acrylate exerts its effects is largely dependent on its interaction with biological targets. The furan ring can interact with various enzymes and receptors, potentially inhibiting their activity. The acrylate moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. These interactions can disrupt cellular processes, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylphenyl 3-(furan-2-yl)propanoate: Similar structure but with a saturated ester moiety.
2,5-Dimethylphenyl 3-(furan-2-yl)butanoate: Similar structure with an extended carbon chain.
2,5-Dimethylphenyl 3-(furan-2-yl)acetate: Similar structure with a shorter carbon chain.
Uniqueness
2,5-Dimethylphenyl 3-(furan-2-yl)acrylate is unique due to the presence of both the furan ring and the acrylate moiety, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C15H14O3 |
|---|---|
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
(2,5-dimethylphenyl) (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C15H14O3/c1-11-5-6-12(2)14(10-11)18-15(16)8-7-13-4-3-9-17-13/h3-10H,1-2H3/b8-7+ |
Clave InChI |
VTXLTVSRGCJGGG-BQYQJAHWSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)C)OC(=O)/C=C/C2=CC=CO2 |
SMILES canónico |
CC1=CC(=C(C=C1)C)OC(=O)C=CC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


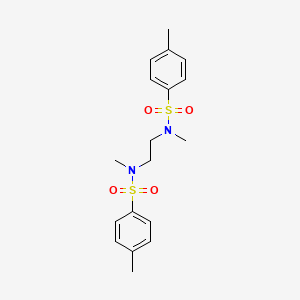
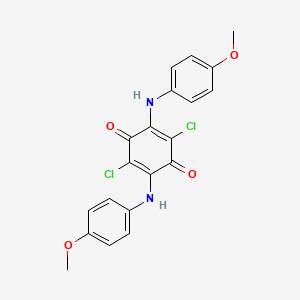


![1,1-Dibenzyl-3-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B11955860.png)
![(1E)-1-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11955861.png)
![4-{[(2,5-Dimethylphenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11955864.png)
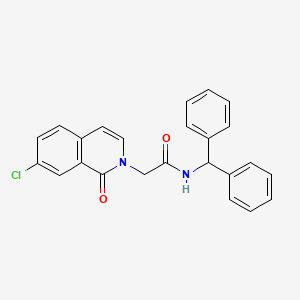
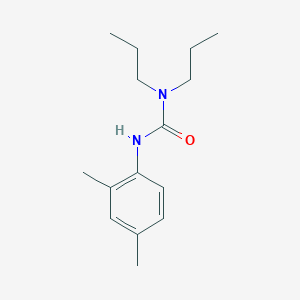
![3-(Diethylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11955880.png)
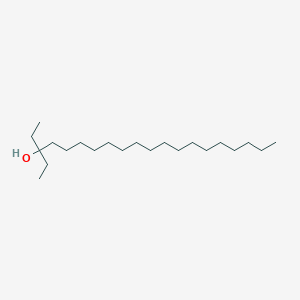


![5,7-Dioxo-6-phenyl-4,6,8-triazahexacyclo[7.4.0.02,12.03,11.04,8.010,13]tridecane-1-carbonitrile](/img/structure/B11955903.png)
